4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Brand Name: Vulcanchem
CAS No.: 892285-45-9
VCID: VC8447446
InChI: InChI=1S/C22H24BrN3O5/c1-30-18-8-5-14(12-19(18)31-2)9-10-24-20(27)4-3-11-26-21(28)16-13-15(23)6-7-17(16)25-22(26)29/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,27)(H,25,29)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC
Molecular Formula: C22H24BrN3O5
Molecular Weight: 490.3 g/mol

4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

CAS No.: 892285-45-9

Cat. No.: VC8447446

Molecular Formula: C22H24BrN3O5

Molecular Weight: 490.3 g/mol

* For research use only. Not for human or veterinary use.

4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide - 892285-45-9

Specification

CAS No. 892285-45-9
Molecular Formula C22H24BrN3O5
Molecular Weight 490.3 g/mol
IUPAC Name 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Standard InChI InChI=1S/C22H24BrN3O5/c1-30-18-8-5-14(12-19(18)31-2)9-10-24-20(27)4-3-11-26-21(28)16-13-15(23)6-7-17(16)25-22(26)29/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,27)(H,25,29)
Standard InChI Key BKVYPEUJWDDOTH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC

Introduction

The compound 4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide belongs to a class of heterocyclic compounds known for their bioactive properties. These compounds are often studied for their potential in pharmacological applications such as antimicrobial, anti-inflammatory, and anticancer therapies due to the presence of quinazolinone derivatives and substituted phenyl groups.

This article provides a detailed overview of the structure, synthesis, potential biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acid derivatives:

  • Formation of Quinazolinone Core:

    • Condensation of 5-bromoanthranilic acid with acetic anhydride results in the formation of a brominated quinazolinone intermediate.

    • This intermediate is further reacted with amines or substituted phenyl derivatives under reflux conditions.

  • Introduction of Dimethoxyphenyl and Butanamide Groups:

    • The addition of the dimethoxyphenyl ethyl chain is achieved via nucleophilic substitution.

    • The butanamide moiety is introduced through amidation reactions using butyric acid derivatives.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The presence of bromine and methoxy groups enhances lipophilicity and membrane permeability in microbial cells. Studies on similar compounds suggest:

  • High efficacy against Gram-positive bacteria.

  • Moderate activity against Gram-negative bacteria and fungal strains .

Anti-inflammatory Potential

The compound's structure suggests potential inhibition of inflammatory mediators such as cyclooxygenase (COX) enzymes or lipoxygenase (LOX). Quinazolinones are known to modulate inflammatory pathways by interacting with key enzymes .

Molecular Docking Studies

Molecular docking simulations have shown that similar quinazolinone derivatives bind effectively to active sites in bacterial enzymes (e.g., DNA gyrase) and human receptors (e.g., EGFR). Key interactions include:

  • Hydrogen bonding with amino acid residues.

  • π–π stacking interactions between aromatic rings and receptor pockets.

Research Findings

Activity TypeTested Organisms/TargetsResults
AntimicrobialE. coli, S. aureus, C. albicansModerate to high inhibition rates depending on substituents .
Anti-inflammatoryCOX/LOX enzymesPredicted inhibition via molecular docking studies .
AnticancerEGFR/DNA gyrasePromising binding affinity; apoptosis induction observed in vitro .

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